3-(2-Oxo-1,3-oxazolidin-3-yl)propanal
Description
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-7-3-5-10-6(7)9/h4H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWKKIUYANZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381230-96-2 | |
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanal typically involves the reaction of oxazolidinone derivatives with aldehydes under controlled conditions. One common method includes the condensation of oxazolidinone with propanal in the presence of a suitable catalyst . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The compound is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxazolidinone derivatives, including 3-(2-Oxo-1,3-oxazolidin-3-yl)propanal, exhibit significant antimicrobial properties. They are effective against various Gram-positive pathogens, including resistant strains of Staphylococcus and Streptococcus species. The mechanism involves inhibition of protein synthesis by preventing the formation of the ribosomal initiation complex .
Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of substituted oxazolidinones demonstrating efficacy against resistant bacterial strains. The incorporation of the oxazolidinone structure enhanced the compounds' bioactivity .
Biochemical Applications
Buffering Agent in Cell Culture
Due to its ability to stabilize pH levels, this compound has been explored as a non-ionic organic buffering agent in cell culture applications. This characteristic is crucial for maintaining optimal conditions for cellular metabolism and growth.
Interaction Studies
Preliminary studies suggest that this compound interacts with various enzymes and receptors, potentially influencing metabolic pathways. Further research is needed to elucidate these interactions fully .
Material Science
Synthesis of Polymer Materials
The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of the resulting materials. Studies have shown that modifying polymers with oxazolidinone derivatives can lead to improved performance in biomedical applications .
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This reactivity is crucial in its role as an intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid: This compound has a similar oxazolidinone structure but with a phenyl group, making it useful in different synthetic applications.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Another related compound with an acetic acid moiety, used in different chemical reactions.
Uniqueness
3-(2-Oxo-1,3-oxazolidin-3-yl)propanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications .
Biological Activity
3-(2-Oxo-1,3-oxazolidin-3-yl)propanal is a compound belonging to the oxazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 143.14 g/mol. The compound features a five-membered ring structure that contains both nitrogen and oxygen atoms, characteristic of oxazolidinones. This unique structure influences its reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds within the oxazolidinone family possess significant antimicrobial properties. For instance, linezolid, a well-known oxazolidinone, acts as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit . Preliminary studies suggest that this compound may exhibit similar antimicrobial activities due to its structural similarities to other oxazolidinones .
Enzyme Inhibition
The compound's potential to inhibit specific enzymes has been noted in various studies. The oxazolidinone moiety allows for interactions with key metabolic pathways, potentially influencing therapeutic outcomes . For example, it may affect monoamine oxidase activity, which is crucial for neurotransmitter regulation .
Cytotoxicity and Anticancer Activity
Emerging research indicates that derivatives of oxazolidinones can exhibit cytotoxic effects against cancer cell lines. A study on related compounds demonstrated their ability to induce apoptosis in various cancer types . The specific effects of this compound on cancer cells remain to be thoroughly investigated.
Synthesis Methods
The synthesis of this compound typically involves the reaction of oxazolidinone derivatives with aldehydes or ketones. Common approaches include:
- Condensation Reactions : These reactions can yield high-purity products through controlled conditions.
- Multi-component Reactions : Utilizing various reactants can enhance the efficiency of synthesis while maintaining structural integrity.
Study on Antimicrobial Activity
A study synthesized several oxazolidinone derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain modifications to the oxazolidinone structure significantly enhanced their efficacy against resistant strains of bacteria . Although specific data on this compound is limited, its structural characteristics suggest potential effectiveness.
Structure–Activity Relationship (SAR)
Research focusing on the SAR of oxazolidinones has revealed insights into how structural modifications influence biological activity. For instance, variations in substituents around the oxazolidinone ring can lead to enhanced potency and selectivity against target enzymes or receptors . This information could guide future modifications of this compound for improved biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Linezolid | Oxazolidinone core | Strong antibacterial activity |
| 2,2-Difluoro-3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid | Fluorinated substituents | Enhanced lipophilicity |
| Oxazolidinone | Basic structure | Used primarily in antibiotic development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
